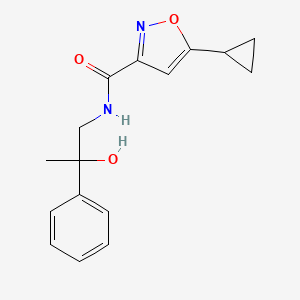![molecular formula C19H14N4O3S B2508482 N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)-2-phenylthiazole-4-carboxamide CAS No. 2034494-58-9](/img/structure/B2508482.png)
N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)-2-phenylthiazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)-2-phenylthiazole-4-carboxamide is a synthetic organic compound belonging to a class of thiazole derivatives. It has garnered attention in scientific research due to its potential applications in various fields, such as medicinal chemistry and materials science. The structural complexity of this compound allows for diverse chemical reactivity and biological activity.
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic synthesis. A common route includes:
Starting Materials: : The synthesis begins with readily available starting materials like 2-phenylthiazole, pyrrole derivatives, and other functionalized organic compounds.
Coupling Reactions: : Intermediate compounds are formed using coupling reactions, such as the Suzuki-Miyaura reaction or Heck reaction, to introduce necessary substituents.
Cyclization: : Key steps involve cyclization reactions to form the pyrrolo[3,4-b]pyridine core.
Amidation: : The final step includes amidation to introduce the carboxamide group, completing the synthesis of the target compound.
Industrial Production Methods
Industrial-scale production methods for this compound would require optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and process intensification might be employed to enhance efficiency.
Types of Reactions
This compound undergoes various chemical reactions, including:
Oxidation: : Introduction of oxygen atoms into the molecule.
Reduction: : Gain of electrons or removal of oxygen atoms.
Substitution: : Replacement of one functional group with another, such as halogenation.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide, potassium permanganate, and m-chloroperbenzoic acid (mCPBA).
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: : Conditions may involve reagents such as N-bromosuccinimide (NBS) for bromination and trifluoroacetic acid (TFA) for deprotection steps.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and the functional groups involved. Typical products include oxidized derivatives, reduced compounds, and various substituted analogs.
科学的研究の応用
N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)-2-phenylthiazole-4-carboxamide has a broad range of applications:
Medicinal Chemistry: : This compound can act as a lead compound for the development of new therapeutic agents targeting various diseases, including cancer and infectious diseases.
Biological Research: : It is used in biological assays to study its effects on cellular processes and molecular pathways.
Materials Science: : Its unique structure makes it a candidate for the development of novel materials with specific electronic or photophysical properties.
作用機序
The mechanism by which N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)-2-phenylthiazole-4-carboxamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound's structure allows it to bind to these targets, modulating their activity and leading to a variety of biological effects. Detailed studies using techniques such as X-ray crystallography and molecular docking are often required to elucidate the precise mechanisms.
類似化合物との比較
N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)-2-phenylthiazole-4-carboxamide can be compared with other similar compounds, such as:
N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)-2-phenylthiazole-4-amine: : Similar core structure but with different functional groups, leading to varied biological activities.
N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)-2-(4-methylphenyl)thiazole-4-carboxamide: : A methyl-substituted analog with potentially different properties.
N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)-2-(4-chlorophenyl)thiazole-4-carboxamide: : Chlorine substitution may alter its reactivity and interaction with molecular targets.
The uniqueness of this compound lies in its specific structural features that enable distinct chemical reactivity and biological activity, making it a compound of significant interest in both scientific research and practical applications.
特性
IUPAC Name |
N-[2-(5,7-dioxopyrrolo[3,4-b]pyridin-6-yl)ethyl]-2-phenyl-1,3-thiazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N4O3S/c24-16(14-11-27-17(22-14)12-5-2-1-3-6-12)21-9-10-23-18(25)13-7-4-8-20-15(13)19(23)26/h1-8,11H,9-10H2,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLHXFCOQEBSLPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=CS2)C(=O)NCCN3C(=O)C4=C(C3=O)N=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(E)-2-cyano-3-[4-(difluoromethoxy)phenyl]-N-methyl-N-phenylprop-2-enamide](/img/structure/B2508403.png)

![4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzyl 4-fluorophenyl ether](/img/structure/B2508405.png)
![((3AR,4R,6R,6AR)-6-(4-Chloro-7H-pyrrolo[2,3-D]pyrimidin-7-YL)-2,2-dimethyltetrahydrofuro[3,4-D][1,3]dioxol-4-YL)methanol](/img/structure/B2508406.png)
![N-(6-bromobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-2-phenoxyacetamide hydrochloride](/img/structure/B2508408.png)
![2-(1,3-benzothiazol-2-ylsulfanyl)-1-[3-(4-fluorobenzenesulfonyl)azetidin-1-yl]ethan-1-one](/img/structure/B2508411.png)
![3-methyl-6-(((4-nitrophenyl)thio)methyl)-6,7-dihydro-4H-thiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B2508412.png)


![[1-(propan-2-yl)-1H-1,3-benzodiazol-6-yl]methanamine dihydrochloride](/img/structure/B2508417.png)
![3-methoxy-N-[(2E)-4-methoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2508419.png)
![4-(ethylsulfonyl)-N-(4-fluorobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2508421.png)
